1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide is a fascinating synthetic compound. Its complex structure indicates a multifaceted profile of biological and chemical activities, making it an interesting target for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves several steps. Starting materials often include a furan derivative and a pyridazine compound. Key reactions may include:
Formation of the pyridazinone core.
Alkylation to introduce the propyl chain.
Sulfonamide formation.
Final acetylation step.
Each step requires careful control of conditions like temperature, pH, and solvents to ensure optimal yield and purity.
Industrial Production Methods
Industrially, production can be scaled up by:
Using batch reactors for the initial synthesis stages.
Employing continuous flow reactors to improve reaction efficiency and yield.
Implementing strict quality control protocols to monitor purity and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide can undergo various reactions, including:
Oxidation: : The furan ring can be oxidized under specific conditions.
Reduction: : The pyridazinone core may be reduced to a pyridazinone derivative.
Substitution: : Various substituents can be introduced into the indole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chloramine.
Major Products Formed from These Reactions
Oxidized furan derivatives.
Reduced pyridazinone derivatives.
Substituted indole sulfonamides.
Scientific Research Applications
1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide is employed in various fields, such as:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: : Evaluated for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Explored for use in materials science and as a potential additive in polymers.
Mechanism of Action
The compound's mechanism of action often revolves around its ability to interact with specific molecular targets. It can:
Bind to enzymes or receptors: , modulating their activity.
Interfere with cellular pathways: , affecting processes like cell growth or apoptosis.
The furan and pyridazinone moieties play crucial roles in these interactions, providing unique binding affinities and selectivities.
Comparison with Similar Compounds
Compared to structurally similar compounds, 1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide stands out due to:
Its combined indole, furan, and pyridazinone structures.
Enhanced biological activity profiles.
Unique chemical reactivity.
List of Similar Compounds
N-(furan-2-yl)-1H-indole-5-sulfonamide
1-acetyl-N-{3-[3-(thiophene-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide
1-acetyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydro-pyrimidin-1-yl]propyl}-2,3-dihydro-1H-indole-5-sulfonamide
This compound's structure and properties make it a unique entity in scientific research, offering numerous opportunities for further exploration.
Properties
IUPAC Name |
1-acetyl-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-15(26)24-12-9-16-14-17(5-7-19(16)24)31(28,29)22-10-3-11-25-21(27)8-6-18(23-25)20-4-2-13-30-20/h2,4-8,13-14,22H,3,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVGRUNPWCOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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